Cas no 1805938-07-1 ((5-Bromo-3-fluoro-2-nitrophenyl)acetic acid)

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid
- 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid
- 5-Bromo-3-fluoro-2-nitrophenylacetic acid
- D96295
-
- Inchi: 1S/C8H5BrFNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
- InChI Key: OVRJDNYYJGGPFM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)CC(=O)O)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 270
- XLogP3: 2
- Topological Polar Surface Area: 83.1
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B692718-250mg |
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid |
1805938-07-1 | 250mg |
$ 167.00 | 2023-04-18 | ||
TRC | B692718-1g |
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid |
1805938-07-1 | 1g |
$ 356.00 | 2023-04-18 | ||
Apollo Scientific | PC49464-250mg |
5-Bromo-3-fluoro-2-nitrophenylacetic acid |
1805938-07-1 | 250mg |
£40.00 | 2025-02-21 | ||
Ambeed | A831992-1g |
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid |
1805938-07-1 | 97% | 1g |
$191.0 | 2024-07-28 | |
abcr | AB598524-1g |
5-Bromo-3-fluoro-2-nitrophenylacetic acid; . |
1805938-07-1 | 1g |
€253.60 | 2024-07-19 | ||
Alichem | A013024705-1g |
5-Bromo-3-fluoro-2-nitrophenylacetic acid |
1805938-07-1 | 97% | 1g |
1,504.90 USD | 2021-06-24 | |
A2B Chem LLC | AI39770-250mg |
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid |
1805938-07-1 | 250mg |
$107.00 | 2024-01-02 | ||
A2B Chem LLC | AI39770-1g |
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid |
1805938-07-1 | 97% | 1g |
$176.00 | 2024-04-20 | |
A2B Chem LLC | AI39770-5g |
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid |
1805938-07-1 | 97% | 5g |
$575.00 | 2024-04-20 | |
abcr | AB598524-5g |
5-Bromo-3-fluoro-2-nitrophenylacetic acid; . |
1805938-07-1 | 5g |
€743.10 | 2024-07-19 |
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid
Comprehensive Analysis of (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid (CAS No. 1805938-07-1)
(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid (CAS No. 1805938-07-1) is a specialized aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its bromo, fluoro, and nitro functional groups, serves as a versatile intermediate in organic synthesis. Its unique structural features make it valuable for designing novel bioactive molecules, particularly in drug discovery and material science applications.
The growing demand for halogenated aromatic compounds like (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid is driven by their role in modulating molecular properties such as lipophilicity and metabolic stability. Researchers frequently explore its potential in structure-activity relationship (SAR) studies, where subtle modifications to the phenyl ring can significantly alter biological activity. Recent trends in AI-assisted drug design have further amplified interest in such building blocks, as they enable rapid virtual screening and optimization of lead compounds.
From a synthetic chemistry perspective, the nitrophenyl moiety in CAS No. 1805938-07-1 offers multiple sites for further functionalization, making it a strategic starting material for multi-step organic synthesis. The electron-withdrawing effects of the nitro group facilitate nucleophilic aromatic substitution reactions, while the acetic acid side chain provides convenient handles for conjugation or derivatization. These features align with current industry priorities for green chemistry and atom-efficient synthesis.
Analytical characterization of (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, which are essential for quality control in fine chemical production. The compound's stability under various conditions is frequently investigated, as this data informs its handling and storage protocols in research settings. Such information is particularly valuable for laboratories focusing on high-throughput screening platforms.
In material science applications, derivatives of CAS No. 1805938-07-1 have shown promise in developing organic electronic materials. The combination of halogen atoms and nitro groups can influence π-electron delocalization, making these compounds interesting candidates for organic semiconductors or photovoltaic materials. This aligns with global research initiatives in renewable energy technologies and smart materials development.
The commercial availability of (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid through specialty chemical suppliers has facilitated its adoption across multiple research domains. Current market analyses indicate rising demand for such multifunctional aromatic intermediates, particularly from contract research organizations engaged in medicinal chemistry projects. Proper documentation of its physicochemical properties and safety data remains crucial for regulatory compliance in various jurisdictions.
Future research directions for CAS No. 1805938-07-1 may explore its potential in bioconjugation chemistry or as a scaffold for metal-organic frameworks (MOFs). The compound's structural features could enable development of novel chemical sensors or catalysts, addressing current challenges in environmental monitoring and industrial processes. Such applications would leverage the growing expertise in molecular engineering and supramolecular chemistry.
From a regulatory standpoint, proper handling of (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid requires standard laboratory safety protocols. While not classified as hazardous under normal conditions, researchers should consult updated chemical safety databases for specific handling recommendations. This precaution aligns with increasing industry focus on laboratory safety standards and risk assessment protocols in chemical research.
The synthesis and applications of CAS No. 1805938-07-1 continue to evolve alongside advancements in automated synthesis platforms and computational chemistry tools. Its relevance persists in academic and industrial settings, particularly for researchers investigating structure-property relationships in aromatic systems. Documentation of successful synthetic routes and characterization data contributes valuable information to the growing body of chemical knowledge databases.
In conclusion, (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid represents an important building block in modern chemical research. Its multifaceted applications span from pharmaceutical intermediates to advanced materials development, reflecting the compound's versatility. As synthetic methodologies and analytical techniques continue to advance, the utility of this and related halogenated nitroaromatics will likely expand into new research frontiers.
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